N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of an amino group, a chloroaniline moiety, and an acetamide group, all of which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-amino-2-chloroanilino)ethyl]acetamide typically involves the reaction of 4-amino-2-chloroaniline with ethyl acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with sulfuric acid to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and solvents can enhance the reaction rate and improve the efficiency of the process. Purification steps, such as crystallization or distillation, are employed to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, aniline derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[2-(4-amino-2-chloroanilino)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The amino and chloro groups can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and viability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-nitroanilino)ethylacetamide
- N-(4-amino-2-bromoanilino)ethylacetamide
- N-(4-amino-2-chloroanilino)propionamide
Uniqueness
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity in its interactions with biological targets.
Properties
CAS No. |
56331-34-1 |
---|---|
Molecular Formula |
C10H16ClN3O5S |
Molecular Weight |
325.77 g/mol |
IUPAC Name |
N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid |
InChI |
InChI=1S/C10H14ClN3O.H2O4S/c1-7(15)13-4-5-14-10-3-2-8(12)6-9(10)11;1-5(2,3)4/h2-3,6,14H,4-5,12H2,1H3,(H,13,15);(H2,1,2,3,4) |
InChI Key |
NLPJHKPGWSDFME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC1=C(C=C(C=C1)N)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.